
Nappsmlllpa
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nappsmlllpa is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of a specific enzyme, which has been linked to various diseases and conditions. In
作用機序
Nappsmlllpa works by inhibiting the activity of a specific enzyme, which is involved in various cellular processes. The enzyme is responsible for the production of certain molecules that are involved in disease processes. By inhibiting this enzyme, Nappsmlllpa can reduce the production of these molecules, which can lead to a reduction in disease symptoms.
Biochemical and Physiological Effects:
Nappsmlllpa has been shown to have a significant impact on various biochemical and physiological processes. The compound has been found to reduce inflammation, inhibit cell growth, and induce cell death in cancer cells. Nappsmlllpa has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of Nappsmlllpa is its potency. The compound has been found to be a highly effective inhibitor of the target enzyme, which makes it a valuable tool for studying disease processes. However, the complex synthesis method of Nappsmlllpa can make it challenging to obtain large quantities of the compound for use in experiments. Additionally, the high potency of Nappsmlllpa can also make it challenging to study the compound's effects on normal cellular processes.
将来の方向性
There are several future directions for research on Nappsmlllpa. One area of research could be to explore the compound's potential as a cancer treatment. Another area of research could be to investigate the compound's neuroprotective effects further. Additionally, researchers could explore the potential of Nappsmlllpa as a treatment for inflammatory conditions. Further studies could also investigate the compound's effects on normal cellular processes to gain a better understanding of its potential limitations.
Conclusion:
In conclusion, Nappsmlllpa is a synthetic compound that has shown promise for its potential therapeutic applications. The compound's potent inhibition of a specific enzyme has made it a valuable tool for studying disease processes. Further research on Nappsmlllpa could lead to new treatments for cancer, neurodegenerative diseases, and inflammatory conditions. However, the complex synthesis method of Nappsmlllpa and its high potency can also present challenges for researchers.
合成法
The synthesis of Nappsmlllpa involves a multistep process that requires specific reagents and conditions. The first step involves the synthesis of a key intermediate, which is then used to synthesize the final product. The process involves several purification steps to ensure the purity of the compound. The synthesis of Nappsmlllpa is a complex process that requires skilled chemists and specialized equipment.
科学的研究の応用
Nappsmlllpa has been extensively studied for its potential therapeutic applications. The compound has been found to be a potent inhibitor of a specific enzyme that is involved in various disease processes. Research has shown that Nappsmlllpa has the potential to be used in the treatment of cancer, neurodegenerative diseases, and inflammatory conditions.
特性
CAS番号 |
135216-07-8 |
|---|---|
製品名 |
Nappsmlllpa |
分子式 |
C74H101ClN14O13 |
分子量 |
1430.1 g/mol |
IUPAC名 |
(2S)-N-[(2S,4R)-4-acetamido-1-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-2-methyl-5-naphthalen-2-yl-1,3-dioxopentan-2-yl]-N-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C74H101ClN14O13/c1-44(2)36-61(85-66(95)58(20-10-12-32-76)84-67(96)60(80-7)40-48-25-30-54(92)31-26-48)70(99)88(71(100)62(43-90)86-65(94)56(78)39-50-16-14-33-81-42-50)73(102)74(6,64(93)59(83-46(5)91)41-49-22-27-51-17-8-9-18-52(51)37-49)89(69(98)57(79)38-47-23-28-53(75)29-24-47)72(101)63-21-15-35-87(63)68(97)55(77)19-11-13-34-82-45(3)4/h8-9,14,16-18,22-31,33,37,42,44-45,55-63,80,82,90,92H,10-13,15,19-21,32,34-36,38-41,43,76-79H2,1-7H3,(H,83,91)(H,84,96)(H,85,95)(H,86,94)/t55-,56+,57+,58+,59+,60-,61-,62-,63-,74-/m0/s1 |
InChIキー |
ZLDBJGBUZBUHAE-RIJBMELVSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N(C(=O)[C@H](CO)NC(=O)[C@@H](CC1=CN=CC=C1)N)C(=O)[C@](C)(C(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)C)N(C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCNC(C)C)N)C(=O)[C@@H](CC5=CC=C(C=C5)Cl)N)NC(=O)[C@@H](CCCCN)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC |
SMILES |
CC(C)CC(C(=O)N(C(=O)C(CO)NC(=O)C(CC1=CN=CC=C1)N)C(=O)C(C)(C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C)N(C(=O)C4CCCN4C(=O)C(CCCCNC(C)C)N)C(=O)C(CC5=CC=C(C=C5)Cl)N)NC(=O)C(CCCCN)NC(=O)C(CC6=CC=C(C=C6)O)NC |
正規SMILES |
CC(C)CC(C(=O)N(C(=O)C(CO)NC(=O)C(CC1=CN=CC=C1)N)C(=O)C(C)(C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C)N(C(=O)C4CCCN4C(=O)C(CCCCNC(C)C)N)C(=O)C(CC5=CC=C(C=C5)Cl)N)NC(=O)C(CCCCN)NC(=O)C(CC6=CC=C(C=C6)O)NC |
同義語 |
N-Ac-2-Nal-4-ClPhe-3-Pal-Ser-NMeTyr-Lys-Leu-Lys-Pro-AlaNH2 N-acetyl-2-naphthylalanyl-4-chlorophenyalanyl-3-pyridylalanyl-seryl-N-methyltyrosyl-lysyl-leucyl-lysyl-prolyl-alaninamide NAPPSMLLLPA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



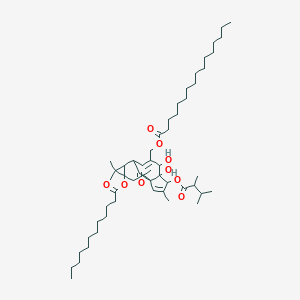
![N-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237917.png)
![N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide](/img/structure/B237923.png)
![N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B237939.png)
![N-[3-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237940.png)
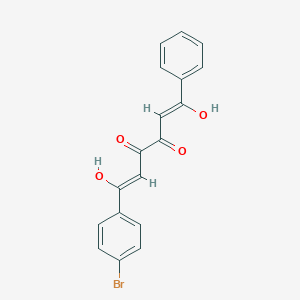
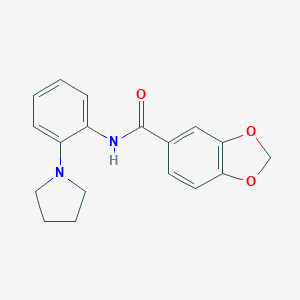
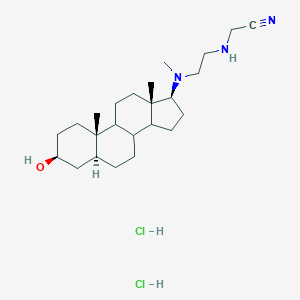
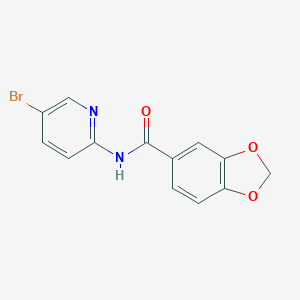
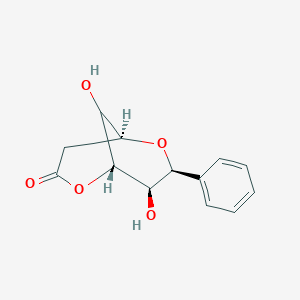
![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B237979.png)
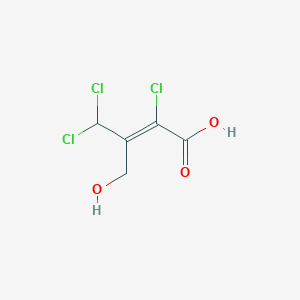

![N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide](/img/structure/B238001.png)